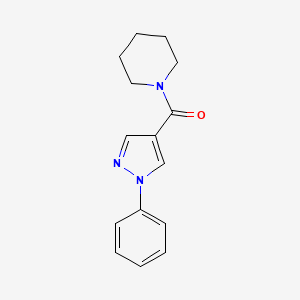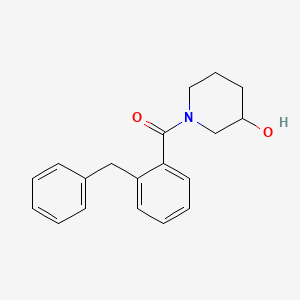
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological pathways, making it a valuable tool for studying the mechanisms of different diseases and disorders.
作用機序
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone works by inhibiting the activity of specific enzymes or proteins in the body. For example, in cancer cells, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone inhibits the activity of the protein AKT, which is involved in cell growth and survival. By inhibiting the activity of AKT, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can slow down the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several biochemical and physiological effects that make it a valuable tool for scientific research. For example, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easy to use and manipulate in cell culture studies. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have off-target effects on other proteins or enzymes in the body, which could complicate its use in certain experiments.
将来の方向性
There are several potential future directions for research on (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is in developing new cancer treatments based on the compound's ability to inhibit AKT activity. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have potential applications in treating neurodegenerative diseases and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential limitations of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, as well as to develop new compounds based on its structure and function.
Conclusion
In conclusion, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and immunology. Its ability to inhibit specific enzymes and proteins in the body makes it a valuable tool for studying the mechanisms of different diseases and disorders. While more research is needed to fully understand its potential applications and limitations, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has the potential to lead to the development of new treatments for a variety of diseases and disorders.
合成法
The synthesis of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves several steps, including the reaction of 4-bromophenol with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting compound with 4-(propan-2-yloxy)benzaldehyde. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium acetate. This process yields a high purity product that can be used for further research.
科学的研究の応用
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone a promising candidate for developing new cancer treatments.
In neuroscience, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have a protective effect on neurons, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
特性
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-7-5-12(6-8-14)15(18)16-9-3-4-13(17)10-16/h5-8,11,13,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIZHEYPMAXTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)
![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)